Several studies highlight the efficacy of pyrazole derivatives against various bacterial and fungal strains [, , , ].
Anticancer Agents:
Research suggests the potential of specific pyrazole derivatives in inhibiting cancer cell growth [, , ].
Neurotensin Receptor Ligands:
Compounds like NTRC-739 (7b) [] demonstrate the potential of pyrazole derivatives as selective ligands for neurotensin receptors, specifically NTS2.
Xanthine Oxidase Inhibitors:
Derivatives of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles exhibit xanthine oxidase inhibitory activity [].
σ(1) Receptor Antagonists:
Studies have successfully developed 1-arylpyrazoles as potent and selective σ(1) receptor antagonists, like S1RA (E-52862) [], showing promise in treating neurogenic and neuropathic pain.
The presence of nitrogen atoms in the pyrazole ring and the amine group suggests the potential of 1-(4-Chlorophenyl)-1H-pyrazol-3-amine as a ligand in coordination chemistry [].
Related Compounds
Compound Description: 1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a simple pyrazole derivative. The crystal structure of this compound reveals the presence of inversion dimers linked by pairs of O—H⋯N hydrogen bonds, generating R 2 2(8) loops. []
Compound Description: This compound features a more complex structure built upon a 1-(phenyl)-5-(4-chlorophenyl)-1H-pyrazole core. It includes an amine linker connected to a phenyl ring at the 5-position of the pyrazole ring. [, ]
Compound Description: This compound features a propionic acid substituent at the 3-position of the 1-(4-methoxyphenyl)-5-(4-chlorophenyl)-1H-pyrazole core. Its crystal structure reveals that the propionic acid groups form hydrogen-bonded dimers. []
Compound Description: This compound is the methyl ester derivative of the previously mentioned 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid. It lacks the ability to form classical hydrogen bonds due to the absence of functional groups like carboxylic acid. []
Compound Description: This compound is a complex molecule incorporating a 1-(phenyl)-5-(phenoxy)-1H-pyrazole moiety linked to a 1-(4-chlorophenyl)-1H-1,2,3-triazole through a hydrazone bridge. This compound has been studied for its molecular structure, DFT properties, and potential biological activity via molecular docking. []
Compound Description: This compound features a 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole moiety connected to a benzoyl group through a diazene linker. This nonplanar structure highlights the conformational flexibility within substituted pyrazole derivatives. []
Compound Description: This molecule is another example of a substituted pyrazole, featuring a 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole core with a nitrophenyl group linked via a diazene bridge at the 4-position. The crystal structure reveals nonplanar geometry influenced by the substituents. []
Compound Description: This compound consists of a 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole ring linked to a phenol group at the 3-position. Its molecular structure and vibrational spectra have been studied. []
Compound Description: This complex structure contains a 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole scaffold linked to a cyclohexane carboxylic acid moiety via an amide bond. This compound has been identified as a selective nonpeptide neurotensin receptor type 2 compound. []
Compound Description: This compound presents a complex structure containing both a 4,5-dihydro-1H-pyrazole and a 1H-1,2,3-triazole ring system linked by a single bond. It incorporates a 4-chlorophenyl group at the 4-position of the pyrazoline ring and two 4-fluorophenyl substituents on the triazole. []
Compound Description: This compound is structurally very similar to the previous one, differing only in the substituent at the 4-position of the thiazole ring, which is a 4-fluorophenyl group instead of a 4-chlorophenyl group. These two compounds are isostructural and their crystal structures exhibit similar conformations. []
Compound Description: This compound features a 1-(4-chlorophenyl)-1H-pyrazol-5-ol core with 2-furoyl and 2-furyl substituents at the 4- and 3-positions, respectively. The crystal structure highlights intra- and intermolecular hydrogen bonding involving the ketone and hydroxyl groups. []
Compound Description: This compound features a 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one core. The crystal structure reveals C—H⋯O and C—H⋯π interactions, and the chlorophenyl and phenyl rings are twisted with respect to the central pyrazolone ring. []
Compound Description: This compound presents a complex structure with two pyrazole rings, one of them in the dihydropyrazole form, linked by a C-C bond. It also contains a thiazole ring and a triazole ring. Various substituents, including 4-bromophenyl, 4-chlorophenyl, and 4-methylphenyl groups, are present in the molecule. []
Compound Description: This complex compound, known as SEN15924 or WAY-361789, features a 5-(4-methoxyphenyl)-1H-pyrazol-3-yl moiety linked to a diazepane ring through an amide bond. It has been discovered as a potent, selective, and orally efficacious α7 nicotinic acetylcholine receptor agonist. []
Compound Description: JNJ-17156516 is a complex compound incorporating a 1-(4-methoxyphenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole scaffold with a propionate side chain attached at the 3-position. It acts as a potent and selective cholecystokinin 1 receptor antagonist. []
Compound Description: This compound is characterized by a 4,5-dihydro-1H-pyrazole ring system linked to a thiazolone ring. A 4-chlorophenyl group is present at the 3-position of the pyrazoline ring, and a 4-(propan-2-yl)phenyl substituent is attached to the 5-position. Its structure and properties have been investigated through various spectroscopic and computational methods, including FTIR, FT-Raman, and DFT calculations. [, ]
Compound Description: This compound features a 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole moiety connected to a furanone ring through a methylene bridge. It has been investigated for its antibacterial, antifungal, and anticancer activities. []
Compound Description: This compound shares the core structure of a 1-(4-chlorophenyl)-1H-pyrazole with the target compound. It possesses a trifluoromethyl group at the 3-position, a methyl group at the 1-position, and an amino group at the 5-position of the pyrazole ring. Its crystal structure reveals a nearly planar pyrazole ring and the involvement of the amino group in hydrogen bonding. []
Compound Description: This compound features a 1-methyl-1H-pyrazole moiety connected to an isoquinoline ring system through a nitrogen atom. The isoquinoline ring is further substituted with a 6-chloro-3-nitropyridinyl group. This compound has been studied for its inhibitory potency against specific kinases. []
Compound Description: SC236 is a compound featuring a 1-(4-chlorophenyl)-3-trifluoromethyl-1H-pyrazole core with a benzenesulfonamide group attached at the 1-position. This compound has been studied for its ability to enhance the cytotoxic effects of doxorubicin on human esophageal squamous cell carcinoma cells. []
Compound Description: These compounds feature a 1-phenyl-1H-pyrazole core with aryl substituents at the 3- and 5-positions. Additionally, a thiazole ring is attached to the pyrazole at the 3-position, and another aryl group is attached to the thiazole ring. These compounds have shown potential as antimicrobial agents. []
Compound Description: This compound consists of a 4,5-dihydro-1H-pyrazole ring substituted with a 4-chlorophenyl group at the 5-position and a 2-hydroxyphenyl group at the 3-position. []
Compound Description: This compound features a pyrazole ring with a 4-methoxybenzyl group at the 1-position, a cyclopropyl group at the 3-position, and an amine group at the 5-position. It has been explored for its antimicrobial properties. []
Compound Description: RO3201195 is a potent and selective p38 MAP kinase inhibitor. It consists of a 1-(4-fluorophenyl)-1H-pyrazole core with an amino group at the 5-position and a [3-(2,3-dihydroxypropoxy)phenyl]methanone substituent attached to the sulfur atom at the 4-position. []
Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2). It features a 1-methyl-1H-pyrazole moiety linked to a pyrimidine ring, which is further connected to a pyridine ring. The molecule also contains a 4-chloro-3-fluorophenyl group and a hydroxyethyl substituent. []
Compound Description: These compounds consist of a pyrazole ring directly linked to a pyridine ring through an amine group. They have shown potential as potent, selective, and brain-penetrant inhibitors of dual leucine zipper kinase (DLK, MAP3K12). []
Compound Description: These compounds are two groups of heterocycles containing both pyrazole (or dihydropyrazole) and triazole rings linked by a thiazole ring. They are synthesized through multi-step reactions involving chalcones, thiosemicarbazide, and various ketones or bromoacetyl triazoles. []
Compound Description: These two groups of compounds share a common structural feature of two linked pyrazole rings, with one in the dihydropyrazole form. They differ in the presence of either a pyridine ring directly attached to the dihydropyrazole ring or a carbaldehyde group attached to the pyrazole ring. These compounds have been studied for their potential anticancer activity. []
Compound Description: This group of compounds features a pyrazole ring with aryl substituents at the 1-, 3-, and 5-positions and an arylthio group at the 4-position. They are synthesized via a tetrabutylammonium iodide-mediated sulfenylation reaction. []
Compound Description: These compounds feature a 4,5-dihydro-1H-pyrazole ring linked to a tetrazole ring. A phenyl ring with various substituents is present at the 5-position of the pyrazoline ring, and a phenyl group is attached to the tetrazole ring. These compounds have shown antioxidant and antidiabetic activity. []
Compound Description: These compounds are characterized by a pyrazole ring with a hydroxyl group at the 3-position, a methyl group at the 5-position, and a complex substituent at the 4-position. This substituent includes a 3-methyl-4-nitroisoxazole ring linked to an arylethyl group. These compounds have been evaluated for their antibacterial activity. []
Compound Description: These compounds feature a 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole core linked to a 1,3,4-oxadiazole ring at the 5-position. Additionally, a benzylthio group is present at the 2-position of the oxadiazole ring. These compounds have been evaluated for their xanthine oxidase inhibitory activity. []
Compound Description: H2BuEtP is a Schiff base ligand comprising two 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol units linked by an ethane-1,2-diylbis(azan-1-yl-1ylidene) bridge. It has been studied for its ability to extract cadmium from aqueous solutions, particularly in the context of separating cadmium from other metals. []
Compound Description: HBuP, another compound investigated in cadmium extraction studies, features a single 3-hydroxy-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole ring with a butan-1-one substituent at the 4-position. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.